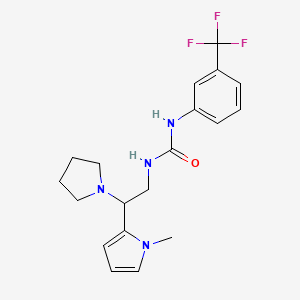

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

- The pyrrolidine ring is introduced via nucleophilic substitution reactions.

- Common reagents include pyrrolidine and alkyl halides under reflux conditions.

Coupling with Trifluoromethylphenyl Isocyanate:

- The final step involves the coupling of the intermediate with 3-(trifluoromethyl)phenyl isocyanate to form the urea derivative.

- This reaction is typically carried out in the presence of a catalyst such as triethylamine (TEA) in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Properties

IUPAC Name |

1-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N4O/c1-25-9-5-8-16(25)17(26-10-2-3-11-26)13-23-18(27)24-15-7-4-6-14(12-15)19(20,21)22/h4-9,12,17H,2-3,10-11,13H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSOJZYTQTWUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrrole Intermediate:

- Starting with 1-methylpyrrole, the intermediate is synthesized through alkylation reactions.

- Reaction conditions often involve the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole and phenyl rings, respectively.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products:

- Oxidized derivatives with altered functional groups.

- Reduced forms with hydrogenated rings.

- Substituted compounds with various functional groups attached to the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the development of drugs targeting neurological disorders. Studies have shown that derivatives of pyrrole compounds exhibit significant anticonvulsant activity. For instance, a series of water-soluble analogues were characterized for their in vivo and in vitro effects, highlighting the potential of such compounds in treating epilepsy and other neurological conditions .

Case Study: Anticonvulsant Activity

A recent study identified new compounds with enhanced anticonvulsant properties derived from similar structural frameworks. The research indicated that modifications to the pyrrole ring could lead to improved efficacy and solubility, making them suitable candidates for further development as therapeutic agents .

Agricultural Applications

In agricultural science, compounds featuring trifluoromethyl groups are often explored for their herbicidal and fungicidal properties. The trifluoromethyl moiety enhances the biological activity of pesticides by increasing their lipophilicity and metabolic stability. Research has demonstrated that urea derivatives can act as effective herbicides, providing a novel approach to weed management in crops.

Case Study: Herbicidal Activity

A study focused on the synthesis of various urea derivatives revealed that certain compounds exhibited potent herbicidal activity against common weed species. The structure-activity relationship (SAR) analysis indicated that modifications at the trifluoromethyl position significantly influenced herbicidal potency .

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in material science, particularly in the development of novel polymers and coatings. The incorporation of pyrrole units into polymer matrices can enhance electrical conductivity and thermal stability.

Case Study: Conductive Polymers

Research has shown that incorporating pyrrole-based compounds into polymer systems results in materials with improved electrical properties. These materials have potential applications in flexible electronics and sensors, where conductivity and mechanical flexibility are crucial .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, the trifluoromethyl group can enhance binding affinity and specificity towards certain proteins, influencing their activity.

Comparison with Similar Compounds

1-(2-(1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: The presence of the trifluoromethyl group in 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This structural feature can lead to improved pharmacokinetic properties and increased potential for therapeutic applications.

Biological Activity

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that this compound exhibits significant inhibitory activity against monoamine oxidase enzymes, specifically:

- Monoamine Oxidase A (MAO-A) : The compound has an inhibition constant of approximately for rat MAO-A, indicating potent inhibitory effects .

- Monoamine Oxidase B (MAO-B) : It shows a higher value of for human MAO-B, suggesting a differential selectivity towards MAO-A over MAO-B .

2. Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably:

- Cell Line Studies : The compound was tested against various cancer cell lines, demonstrating notable cytotoxicity. For instance, it showed promising results in inhibiting the growth of Jurkat and A-431 cancer cell lines .

Table 1: Anticancer Activity Data

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The inhibition of MAO-A is believed to contribute to its antidepressant and potential neuroprotective effects. By preventing the breakdown of neurotransmitters such as serotonin and norepinephrine, the compound may enhance mood and cognitive function.

- Cytotoxic Mechanisms : In cancer cells, the compound appears to induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Study 1: Antidepressant Effects in Animal Models

In a controlled study involving rat models, administration of the compound resulted in significant behavioral improvements in tests measuring depression-like symptoms. The results suggest that the inhibition of MAO-A plays a crucial role in mediating these effects.

Case Study 2: Efficacy Against Tumor Growth

A recent study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated that treatment with the compound significantly reduced tumor size compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. Basic

- IR Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine methyl groups at δ 2.2–3.0 ppm, trifluoromethyl phenyl signals at δ 7.4–7.8 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ ion) .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to toluene.

- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates urea formation.

- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from IPA/water improves purity .

What in vitro assays are used to evaluate the biological activity of this compound, and how are they designed?

Q. Basic

- Antiproliferative assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination.

- Kinase inhibition : ELISA-based screening against target kinases (e.g., EGFR, VEGFR) .

How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?

Q. Advanced

- Substituent variation : Systematic modification of the trifluoromethylphenyl group (e.g., chloro, methoxy analogs) to assess electronic effects.

- Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bonding motifs.

- Statistical validation : Dose-response curves with ≥3 replicates and ANOVA analysis to confirm significance .

What computational methods predict the environmental fate and ecotoxicological impact of this compound?

Q. Advanced

- QSAR models : Predict biodegradability (e.g., EPI Suite) using molecular descriptors like LogP and topological surface area.

- Molecular docking : Assess binding to ecological receptors (e.g., aquatic enzymes) using AutoDock Vina.

- Environmental persistence : Hydrolysis half-life estimation under varying pH and temperature .

How can discrepancies in reported biological activities of similar urea derivatives be resolved?

Q. Advanced

- Purity validation : HPLC (>95% purity) and elemental analysis to rule out impurities.

- Assay standardization : Use internal controls (e.g., staurosporine for cytotoxicity assays) across labs.

- Structural confirmation : Single-crystal XRD to verify stereochemistry and tautomeric forms .

What experimental strategies assess the compound’s stability under physiological and environmental conditions?

Q. Basic

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, followed by LC-MS analysis.

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via TLC or NMR .

How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.